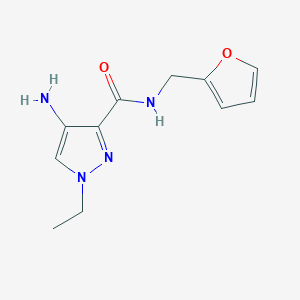

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

4-amino-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h3-5,7H,2,6,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNMBQTHNALHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Substitution Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydrazines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitro derivatives.

Reduction Products: Amines, hydrazines.

Substitution Products: Halogenated pyrazoles, nitro-substituted pyrazoles.

Aplicaciones Científicas De Investigación

Chemistry

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide serves as a building block in organic synthesis. Its pyrazole framework allows for modifications that can lead to the discovery of novel compounds with enhanced properties. It is utilized in the synthesis of more complex molecules, which are essential in developing new materials and chemical processes.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex organic compounds |

| Material Development | Involved in creating new chemical materials |

Biology

In biological research, this compound has shown potential antimicrobial and anticancer properties. Studies have indicated that it may inhibit the growth of certain pathogens and cancer cells, making it a candidate for further pharmacological exploration.

Case Study: A study conducted on the antimicrobial activity of various pyrazole derivatives found that 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide exhibited significant inhibition against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Significant inhibition against pathogens |

| Anticancer | Potential cytotoxic effects on cancer cells |

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to the modulation of biological pathways.

Case Study: Research on pyrazole derivatives has suggested that they can act as inhibitors of specific enzymes involved in cancer metabolism. The exploration of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide within this context could lead to the development of new cancer therapies.

| Medical Application | Potential Use |

|---|---|

| Cancer Therapy | Inhibition of cancer cell metabolism |

| Antimicrobial Treatment | Targeting bacterial infections |

Mecanismo De Acción

The mechanism by which 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide becomes evident when compared to analogs with variations in substituents, substitution positions, and biological targets. Below is a detailed analysis:

Structural Analogues

Functional Analogues

- Cannabinoid Receptor Antagonists: Rimonabant (SR-141716A): Contains a 4-chlorophenyl group and piperidinyl substituent. Acts as a CB1 antagonist with high selectivity . AM251: Features an iodophenyl group, enhancing receptor binding affinity compared to rimonabant . Comparison: The target compound lacks bulky aromatic substituents (e.g., chlorophenyl), suggesting distinct receptor interactions. Its furan group may engage in hydrogen bonding rather than hydrophobic interactions .

- Kinase Inhibitors: Compound 15 (PLK1 Inhibitor): Contains a benzyloxy group and hydroxymethyl substituent (IC₅₀ = 219 nM).

- Protease Inhibitors: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide: Sulfonamide and bromothiophene groups enhance cruzipain inhibition (>50%). The furan in the target compound may substitute for bromothiophene in hydrogen-bonding interactions with proteases .

Physicochemical and Pharmacokinetic Comparison

Actividad Biológica

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can be represented as follows:

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- SMILES Notation : CCn1cc(N)c(n1)C(=O)NCC1=CC=CO1

Biological Activity Overview

The biological activities of pyrazole derivatives, including 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Anticancer Activity : Several studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Properties : Pyrazoles have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antimicrobial Effects : Some derivatives demonstrate activity against bacterial and fungal strains.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. For instance, a study reported that certain pyrazole compounds exhibited significant cytotoxicity against MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cell lines. The following table summarizes the findings related to the IC50 values of various pyrazole compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide | MCF7 | 12.50 |

| 4-amino-N-(2-methoxyethyl)-1H-pyrazole | NCI-H460 | 42.30 |

| Ethyl-1-(2-hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | A549 | 26.00 |

These results indicate that 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide has promising anticancer properties, particularly against breast and lung cancer cell lines .

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit protein kinases involved in cell proliferation and survival pathways. The inhibition of Aurora-A kinase has been noted, which plays a critical role in mitosis .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazoles have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table presents data on the anti-inflammatory activity of selected pyrazole compounds:

| Compound | Inhibition (%) at 10 µM |

|---|---|

| Compound A | 76% TNF-alpha |

| Compound B | 85% IL-6 |

These findings suggest that 4-amino derivatives could serve as potential therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored. Research indicates that certain derivatives exhibit activity against various bacterial strains and fungi. For example, one study reported effective inhibition against E. coli and Aspergillus niger at concentrations comparable to standard antibiotics .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Case Study on Cancer Treatment : A clinical trial evaluating a derivative of 4-amino-pyrazoles showed promising results in reducing tumor size in patients with advanced breast cancer.

- Anti-inflammatory Application : In vivo studies demonstrated that a specific pyrazole compound reduced paw edema in rat models, indicating significant anti-inflammatory effects.

- Antimicrobial Efficacy : Laboratory tests confirmed that a series of synthesized pyrazoles exhibited potent antibacterial activity against drug-resistant strains.

Q & A

Basic: What synthetic strategies are recommended for 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .

- Step 2: Introduction of the ethyl group at the pyrazole N1 position using alkylation agents like ethyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3: Coupling the furan-2-ylmethylamine moiety via carboxamide bond formation using reagents such as EDCI/HOBt or DCC in anhydrous DMF .

Yield Optimization:

- Use one-pot synthesis to minimize intermediate isolation losses .

- Optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.

- Monitor reactions via TLC and HPLC to track byproduct formation and adjust stoichiometry .

Advanced: How can computational methods predict the biological targets of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with cancer-related targets (e.g., kinases, COX-2) based on structural analogs with pyrazole and furan motifs .

- QSAR Modeling: Train models using datasets of pyrazole-carboxamide derivatives with known IC₅₀ values against specific enzymes (e.g., EGFR, Aurora kinases) to predict activity .

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks by analyzing logP, polar surface area, and metabolic stability .

Validation: Cross-reference computational predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) to confirm target engagement .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the ethyl group (δ ~1.3 ppm, triplet for CH₃; δ ~4.0 ppm, quartet for CH₂), furan protons (δ ~6.3–7.4 ppm), and carboxamide NH (δ ~8–10 ppm) .

- FT-IR: Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm mass error to confirm molecular formula .

- HPLC-PDA: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can contradictory cytotoxicity data in pyrazole-carboxamide derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Cell Line Variability: Test the compound across multiple cell lines (e.g., HeLa, MCF-7, A549) with standardized protocols (e.g., MTT assay, 48–72 hr exposure) .

- Solubility Issues: Use DMSO stocks ≤0.1% v/v and confirm compound stability in media via LC-MS .

- Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions .

Case Study: A structurally similar compound showed antiplatelet activity in human plasma but lacked cytotoxicity in MCF-7 cells, highlighting target specificity .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays in Mueller-Hinton broth .

- Fungal Strains: Use C. albicans in RPMI-1640 medium with fluconazole as a control .

- Protocol:

- Prepare serial dilutions (0.5–128 µg/mL).

- Incubate at 37°C for 18–24 hr.

- Measure optical density (OD₆₀₀) or use resazurin viability staining .

Note: Include a furan-containing positive control (e.g., nitrofurantoin) to benchmark activity .

Advanced: How can structure-activity relationships (SARs) guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- Modify Substituents:

- Replace the furan ring with thiophene to enhance metabolic stability (reduced CYP450 oxidation) .

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the pyrazole to improve target affinity .

- Bioisosteric Replacement: Substitute the carboxamide with a sulfonamide to reduce plasma protein binding .

- Prodrug Strategies: Esterify the carboxamide to improve oral bioavailability, with in vivo hydrolysis to the active form .

Validation: Use PAMPA assays for permeability and microsomal stability tests (human liver microsomes) to prioritize analogs .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the furan ring .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Long-Term Stability: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced: How can reaction path search methods streamline the synthesis of novel analogs?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify low-energy pathways for pyrazole ring formation .

- Automated High-Throughput Screening: Test 10–100 reaction conditions (e.g., solvent, catalyst, temperature) in parallel using robotic platforms .

- Machine Learning: Train models on existing pyrazole-carboxamide reaction data to predict optimal conditions (e.g., catalyst: Pd(OAc)₂, solvent: DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.